5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole
Description
The tert-butyl groups enhance steric bulk, improving solubility and thermal stability, while the extended π-conjugation system enables strong fluorescence properties. Applications include organic electronics (e.g., OLEDs) and fluorescent whitening agents .
Properties
CAS No. |
64506-22-5 |
|---|---|
Molecular Formula |
C32H32N2O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
5-tert-butyl-2-[2-[4-[2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethenyl]phenyl]ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H32N2O2/c1-31(2,3)23-13-15-27-25(19-23)33-29(35-27)17-11-21-7-9-22(10-8-21)12-18-30-34-26-20-24(32(4,5)6)14-16-28(26)36-30/h7-20H,1-6H3 |
InChI Key |
UNGZKPWANFSGJU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
Isomeric SMILES |
CC(C1=CC2=C(OC(=N2)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=C(O4)C=CC(=C5)C(C)(C)C)C=C1)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=C(O4)C=CC(=C5)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
Introduction
5-Tert-butyl-2-(2-(4-(2-(5-tert-butylbenzoxazol-2-YL)vinyl)phenyl)vinyl)benzoxazole, commonly referred to as a benzoxazole derivative, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Properties
- Molecular Formula : C32H32N2O2
- Molecular Weight : 476.61 g/mol
- CAS Number : 64506-22-5
| Property | Value |
|---|---|
| Molecular Formula | C32H32N2O2 |
| Molecular Weight | 476.61 g/mol |
| CAS Number | 64506-22-5 |
| Purity | >99.0% (HPLC) |
| Melting Point | 199.0 to 203.0 °C |
Biological Activity Overview
The biological activity of benzoxazole derivatives, including the compound , has been extensively studied. These compounds have shown promise in various applications, particularly in the fields of pharmacology and material science.
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry highlighted that certain benzoxazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Benzoxazole derivatives have also been evaluated for their antimicrobial activity. A study found that these compounds possess inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis.
Photophysical Properties
The photophysical properties of benzoxazole derivatives are crucial for their application as fluorescent probes in biological systems. Research has shown that these compounds can effectively absorb UV light and emit visible fluorescence, making them suitable for imaging applications in cellular biology.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Inhibitory effects against S. aureus and E. coli |
| Photophysical | Effective UV absorption and visible fluorescence |
Case Studies
-
Anticancer Mechanism Investigation
- A study investigated the effects of a related benzoxazole derivative on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
-
Antimicrobial Efficacy Assessment
- Another study focused on the antimicrobial properties of benzoxazole derivatives against gram-positive and gram-negative bacteria. The results indicated that these compounds could serve as potential candidates for developing new antibiotics.
-
Fluorescent Imaging Applications
- Research into the photophysical characteristics of benzoxazole derivatives revealed their potential use as fluorescent markers in live-cell imaging, providing insights into cellular processes.
The compound this compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Its favorable photophysical properties further enhance its utility in biomedical research. Continued investigation into this compound may yield valuable insights and applications in therapeutic development and diagnostic imaging.
References
- Journal of Medicinal Chemistry.
- Antimicrobial Agents and Chemotherapy.
- Photochemistry and Photobiology.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. 5-Methyl-2-[4-(5-methyl-2-benzoxazolyl)phenylvinyl]benzoxazole
- Structure : Methyl groups replace tert-butyl at the 5-position of benzoxazole rings.
- Shorter alkyl chains may decrease solubility in non-polar solvents. Fluorescence emission wavelength (λmax) likely blue-shifted due to weaker electron-donating effects of methyl vs. tert-butyl .
- Applications : Used in organic electroluminescent materials; less efficient in solid-state applications due to aggregation-caused quenching .
2.2. 2-[4-(Biphenyl-4-ylvinyl)phenyl]-5-tert-butylbenzoxazole (CAS 16169-22-5)
- Structure : One benzoxazole replaced with a biphenyl group.
- Lower molar extinction coefficient compared to the bis-benzoxazole structure .
- Applications : Likely used in optoelectronics but with compromised efficiency compared to the target compound .
2.3. Fluorescent Brighteners (e.g., CAS 1533–45–5, 2397–00–4)
- Structure : Similar bis-benzoxazole core but with methyl or unsubstituted benzoxazole rings.
- Properties :
- Applications : Textile and paper whitening; tert-butyl variant may offer superior brightness and UV resistance .
2.4. 2-(2′-Hydroxy-3′,5′-di-tert-butylphenyl)benzotriazole (Tinuvin 320, CAS 3846-71-7)
- Structure : Benzotriazole core with hydroxy and tert-butyl groups.
- Properties: Hydroxy group enables UV absorption via excited-state intramolecular proton transfer (ESIPT), unlike the non-UV-absorbing bis-benzoxazole . Target compound’s fluorescence is more suited for emission-based applications, while Tinuvin 320 acts as a UV stabilizer .
- Applications : Tinuvin 320 is used in plastics for UV protection; target compound is unsuitable for this role but excels in light-emitting devices .
2.5. Thienyl-Benzoxazole Derivatives (e.g., from )
- Structure : Benzoxazole fused with thienyl groups.
- Properties :
- Applications: Potential in organic semiconductors; less effective in high-efficiency OLEDs compared to the target compound .
Data Table: Key Properties of Target Compound and Analogs
*Estimated based on structural analogs.
Q & A
Q. What synthetic methodologies are reported for preparing this compound, and what key reaction parameters influence yield?
The synthesis involves condensation reactions between benzoxazole precursors. For example, Li et al. (2008) used palladium-catalyzed coupling reactions (e.g., Heck or Suzuki) under inert atmospheres, optimizing yields by adjusting catalyst loadings (e.g., 2-5 mol% Pd) and temperatures (80-120°C). Solvent selection (e.g., DMF or toluene) and stoichiometric ratios of vinyl/aryl halide precursors are critical for minimizing side reactions .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and packing, as shown in Acta Crystallographica Section E. Complementary methods include:
- 1H/13C NMR : Verifies substituent integration and coupling patterns.
- IR Spectroscopy : Identifies benzoxazole C=N stretches (~1610 cm⁻¹) and vinyl C-H out-of-plane bends.
- Mass Spectrometry : Confirms molecular weight (C₃₁H₂₇NO, MW 429.55) via ESI-TOF .
Q. What safety protocols are recommended for laboratory handling?
Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Engineering controls like fume hoods and local exhaust ventilation minimize inhalation risks. Emergency eyewash stations and safety showers must be accessible. Dust respirators are advised during solid-phase handling .
Q. What are the primary research applications of this compound?
It serves as a fluorescent whitening agent due to its extended π-conjugation and blue-light emission. Applications include studying photophysical properties in polymers and organic electronics, such as OLEDs or solar cells .
Advanced Research Questions
Q. How can fluorescence quantum yield discrepancies across solvent systems be resolved?
Systematic studies should:
- Use standardized reference compounds (e.g., quinine sulfate in H₂SO₄).
- Employ time-resolved fluorescence spectroscopy to differentiate solvent relaxation effects.
- Control solvent polarity (e.g., toluene vs. DMSO) and hydrogen-bonding capacity to isolate intrinsic emission properties .
Q. What structural features enhance its efficacy as a fluorescent whitening agent?
The conjugated π-system across benzoxazole rings and vinyl linkages enables UV absorption (λmax ~350 nm) and emission. Modifications like electron-donating groups (e.g., -OCH₃) on aryl rings or steric hindrance (tert-butyl groups) improve photostability. Computational modeling (TD-DFT) predicts electronic transitions for targeted synthesis .
Q. How do intermolecular interactions in the crystal structure affect solid-state fluorescence?
SC-XRD reveals π-π stacking (3.5–4.0 Å spacing) and weak C-H···O hydrogen bonds. Tight packing may cause aggregation-caused quenching (ACQ), while bulky tert-butyl groups reduce intermolecular interactions, enhancing emission efficiency. Crystal engineering strategies (e.g., co-crystallization) can optimize solid-state performance .
Q. What experimental approaches evaluate photostability in polymer matrices?
- Accelerated Aging : UV chambers (QUV testers) with controlled irradiance (0.5–1.0 W/m²) and temperature (50°C).
- Post-Exposure Analysis : FTIR detects degradation (e.g., carbonyl formation), while fluorescence microscopy maps spatial integrity.
- Benchmarking : Compare against commercial stabilizers (e.g., Tinuvin 326) for relative performance .
Q. How can computational methods predict electronic transitions for targeted applications?
Time-dependent density functional theory (TD-DFT) calculates HOMO-LUMO gaps and excited-state dynamics. Solvent effects are modeled using polarizable continuum models (PCM). Validation via experimental UV-Vis and emission spectra ensures accuracy .
Q. What tiered strategies assess environmental risks in the absence of ecotoxicity data?
- Phase I : QSAR models predict persistence (e.g., EPI Suite) and bioaccumulation potential.
- Phase II : OECD 301 (biodegradability), 305 (bioaccumulation in fish), and 201/202 (aquatic toxicity).
- Phase III : Microcosm studies simulate environmental fate in soil/water systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
